molecular formula C34H64N2O2S2 B14559383 N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide] CAS No. 61797-66-8

N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide]

Cat. No.: B14559383
CAS No.: 61797-66-8
M. Wt: 597.0 g/mol
InChI Key: NSVCQSMVPFNOGL-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide]: is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups, octylsulfanyl chains, and acetamide functionalities

Properties

CAS No.

61797-66-8

Molecular Formula

C34H64N2O2S2

Molecular Weight

597.0 g/mol

IUPAC Name

N-cyclohexyl-N-[2-[cyclohexyl-(2-octylsulfanylacetyl)amino]ethyl]-2-octylsulfanylacetamide

InChI

InChI=1S/C34H64N2O2S2/c1-3-5-7-9-11-19-27-39-29-33(37)35(31-21-15-13-16-22-31)25-26-36(32-23-17-14-18-24-32)34(38)30-40-28-20-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

NSVCQSMVPFNOGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC(=O)N(CCN(C1CCCCC1)C(=O)CSCCCCCCCC)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Cyclohexyl-2-(octylsulfanyl)acetamide: This intermediate can be synthesized by reacting cyclohexylamine with octylsulfanyl acetic acid under acidic conditions.

    Coupling Reaction: The intermediate is then coupled with ethane-1,2-diamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclohexyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(methylsulfanyl)acetamide]
  • N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(ethylsulfanyl)acetamide]

Uniqueness

N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octylsulfanyl)acetamide] is unique due to the presence of octylsulfanyl chains, which impart distinct physical and chemical properties compared to its analogs. These properties may include enhanced hydrophobicity, increased molecular weight, and specific interactions with biological targets.

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